Centchroman

Descripción general

Descripción

Centchroman, also known as Ormeloxifene, is a selective estrogen receptor modulator . It is primarily used as a contraceptive pill and for the treatment of dysfunctional uterine bleeding . It was introduced in the Indian national family planning programme in 2016 as a once-a-week short-term contraceptive pill .

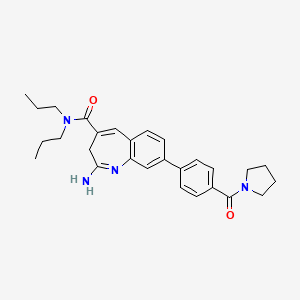

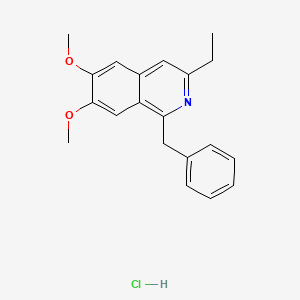

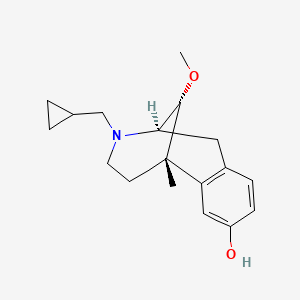

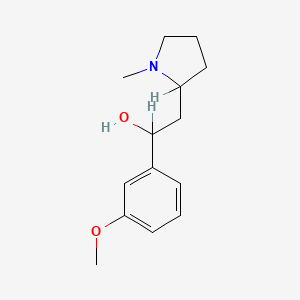

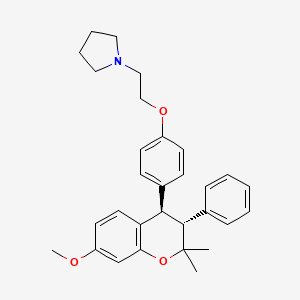

Molecular Structure Analysis

The molecular formula of Centchroman is C30H35NO3 . The molar mass is 457.614 g·mol −1 . The IUPAC name is 1- [2- [4- [ (3 S ,4 S )-7-methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl]phenoxy]ethyl]pyrrolidine .

Aplicaciones Científicas De Investigación

Contraceptive Pill

Centchroman was introduced in the Indian national family planning programme in 2016 as a once-a-week short-term contraceptive pill . It acts by preventing the implantation of the blastocyst in the endometrium . It is the only contraceptive which neither suppresses ovulation nor interferes with the hypothalamic-pituitary-ovarian axis .

Postcoital Contraceptive

Centchroman is also a reversible post-coital contraceptive . However, insufficient evidence exists on its use as a postcoital contraceptive pill .

Management of Dysfunctional Uterine Bleeding (DUB)

Centchroman has been found to be clinically useful in the management of Dysfunctional Uterine Bleeding .

Treatment of Mastalgia and Fibroadenoma

This Selective Estrogen Receptor Modulator (SERM) is also beneficial in the treatment of mastalgia and fibroadenoma .

Anti-Cancer Properties

Centchroman has promising therapeutic efficacy in a variety of cancers including breast cancer .

Anti-Osteoporotic Activity

Due to its estrogenic activity, Centchroman also has anti-osteoporotic activity .

Cardioprotective Activity

Centchroman has been found to have cardioprotective activity .

Mecanismo De Acción

Target of Action

Centchroman, also known as Ormeloxifene, is a member of the selective estrogen receptor modulators (SERMs), a class of medication that acts on the estrogen receptor . Its primary targets are the estrogen receptors in various tissues, where it can mimic or oppose the action of estrogen .

Mode of Action

Centchroman exhibits both estrogenic and antiestrogenic effects depending on the tissue it interacts with . It suppresses the estrogen receptors in reproductive organs, thereby inhibiting the implantation of the fertilized ovum . Additionally, it hastens the transfer of the ovum from the fallopian tubes to the endometrial cavity before it is ready for implantation . This dual action makes Centchroman effective as a contraceptive pill .

Biochemical Pathways

Its antiestrogenic activity on the endometrium plays a crucial role in its contraceptive effect By inhibiting the implantation of the fertilized ovum, Centchroman disrupts the normal process of pregnancy

Pharmacokinetics

Centchroman is administered orally and has a long elimination half-life of about 7 days . This allows it to be taken once per week, making it a convenient contraceptive option . The pharmacokinetics of Centchroman has been reported in several studies among non-breastfeeding women . .

Result of Action

The primary result of Centchroman’s action is the prevention of pregnancy. By inhibiting the implantation of the fertilized ovum and hastening the transfer of the ovum, Centchroman effectively prevents pregnancy . Additionally, it has been shown to induce apoptosis and cell-cycle arrest in various types of cancer cells , suggesting potential therapeutic applications beyond contraception.

Safety and Hazards

When handling Centchroman, one should avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The scoping review shows that studies with robust designs and conducted in international context are lacking . Insufficient evidence exists on Centchroman use as a postcoital contraceptive pill . The broad uncertainty in range of side effects and effectiveness in the studies implies insufficient evidence to make global recommendations on Centchroman that is currently licensed as a contraceptive in India .

Propiedades

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046844 | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31477-60-8, 78994-25-9 | |

| Record name | Ormeloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

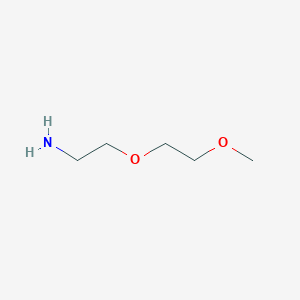

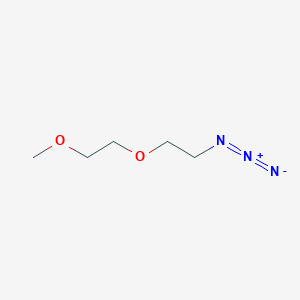

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

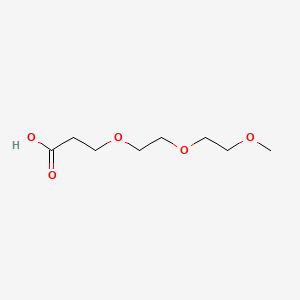

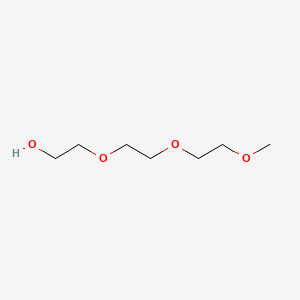

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.